N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide
Description
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzohydrazide moiety. It is primarily used in research settings for its biochemical properties.
Properties
IUPAC Name |
N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-12-24(13-15(2)30-14)31(27,28)19-10-6-17(7-11-19)21(26)23-22-20(25)16-4-8-18(29-3)9-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODBBVDJSBKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide typically involves multiple steps. The process begins with the preparation of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline, which is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Uniqueness
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its combination of functional groups, which confer specific biochemical properties
Biological Activity
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHNOS
- Molecular Weight : 358.39 g/mol
The presence of the morpholine ring and sulfonyl group is significant in determining the compound's reactivity and biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiglycation Activity : Compounds with similar structures have shown potential in inhibiting glycation processes, which are implicated in diabetes and aging. The IC values for related benzoylhydrazones range from 216.52 to 748.71 µM, indicating varying degrees of effectiveness against protein glycation compared to standards like rutin (IC = 294.46 µM) .
- Anticancer Properties : Benzoylhydrazones have been studied for their anticancer potential, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess these properties.
Antiglycation Studies
A study synthesizing a series of 4-methoxybenzoylhydrazones revealed that specific substituents significantly influence antiglycation activity. The compounds tested showed varying IC values based on their structural modifications. The most effective compounds demonstrated IC values lower than that of the standard rutin, indicating strong potential for therapeutic applications in managing diabetes-related complications .
Anticancer Activity
In vitro studies on related hydrazone derivatives have demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications to the hydrazone moiety could enhance anticancer efficacy.
Case Studies
- Case Study on Antiglycation Effects : A research study evaluated the antiglycation effects of various hydrazone derivatives in a BSA-MG glycation model. Compounds with hydroxyl groups at specific positions exhibited superior activity, highlighting the importance of molecular structure in therapeutic efficacy .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of benzoylhydrazone derivatives against HeLa cells, revealing that certain compounds induced significant apoptosis and reduced cell viability in a dose-dependent manner.
Summary Table of Biological Activities
| Activity Type | Compound Reference | IC Value (µM) | Notes |
|---|---|---|---|
| Antiglycation | Rutin | 294.46 | Standard for comparison |
| Antiglycation | Compound 1 | 216.52 | Most active among tested compounds |
| Anticancer | HeLa Cell Study | - | Significant apoptosis observed |
| Antibacterial | Various Derivatives | - | Exhibited broad-spectrum activity |
Q & A
Q. What synthetic methodologies are recommended for preparing N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide?
Methodological Answer: A plausible synthesis involves two key steps:
Sulfonylation of Morpholine Derivatives : React 2,6-dimethylmorpholine with a sulfonylating agent (e.g., chlorosulfonic acid) to yield the sulfonyl chloride intermediate. This aligns with methods for synthesizing morpholine-sulfonyl derivatives .
Hydrazide Formation : Couple the sulfonated intermediate with 4-methoxybenzohydrazide via nucleophilic acyl substitution. Similar hydrazide syntheses involve refluxing benzoyl chlorides with hydrazine derivatives in anhydrous solvents (e.g., ethanol or THF) .
Critical Parameters :
- Use inert conditions to avoid hydrolysis of sulfonyl chlorides.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?
Methodological Answer:
Q. What preliminary biological screening strategies are suitable for this compound?
Methodological Answer:
- In Silico Studies : Perform molecular docking to assess interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., sulfonamide-binding proteins ).
- In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria using broth microdilution (MIC determination), referencing sulfonyl-containing analogs with biofilm-inhibitory properties .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonylation step?
Methodological Answer:
Q. How do tautomeric forms of this hydrazide influence spectroscopic data interpretation?
Methodological Answer:
- IR Spectroscopy : Identify tautomerism (e.g., thione-thiol equilibrium) by analyzing ν(C=S) (1240–1255 cm⁻¹) and ν(NH) (3150–3414 cm⁻¹) bands .
- NMR Analysis : Detect keto-enol tautomers via chemical shift splitting in D₂O-exchanged spectra. For example, NH proton signals disappear upon deuteration .
Q. What structure-activity relationships (SAR) govern its bioactivity?
Methodological Answer:
Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
